2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound with a complex structure It contains a pyrimidine ring substituted with amino, ethyl, and oxo groups, and an acetamide moiety linked to a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, ethyl, and oxo groups. The final step involves the acylation of the pyrimidine derivative with 4-chlorobenzyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl)-N-butylacetamide: Similar structure but with a butyl group instead of a chlorobenzyl group.
2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Contains a purine ring instead of a pyrimidine ring.
Uniqueness
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-2-12-7-14(22)20(15(17)19-12)9-13(21)18-8-10-3-5-11(16)6-4-10/h3-7H,2,8-9H2,1H3,(H2,17,19)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNDGYZLPEFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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